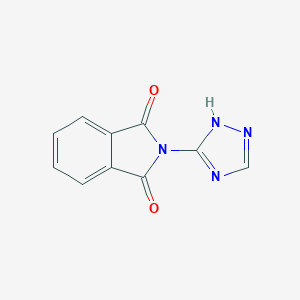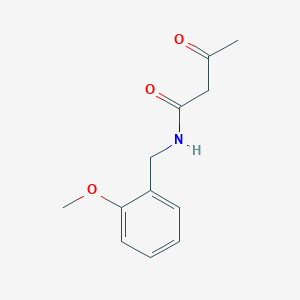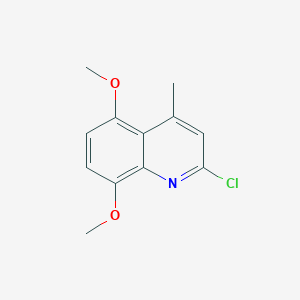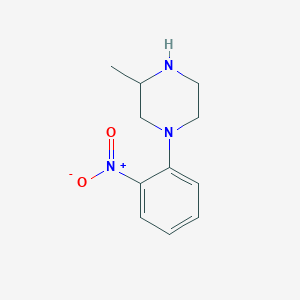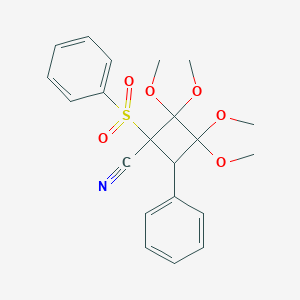
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in scientific research. TMB-4 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have antioxidant properties and to be able to modulate the activity of various enzymes and proteins involved in cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is a synthetic compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects. Future research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile involves several steps, including the reaction of benzenesulfonyl chloride with 2,2,3,3-tetramethoxy-4-phenylcyclobutanone to form an intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile can protect neurons from damage caused by oxidative stress and other forms of cellular damage.
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have anti-inflammatory effects in a variety of cell and animal models.
Propriétés
Numéro CAS |
56069-44-4 |
|---|---|
Nom du produit |
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
Formule moléculaire |
C21H23NO6S |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3 |
Clé InChI |
MOWLZXOQWIAMHZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canonique |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Autres numéros CAS |
56069-44-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



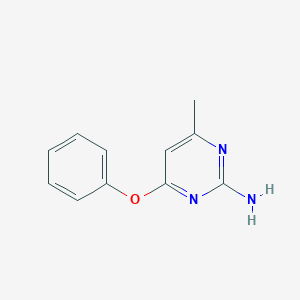

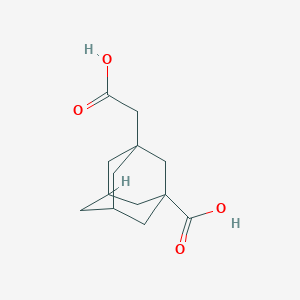
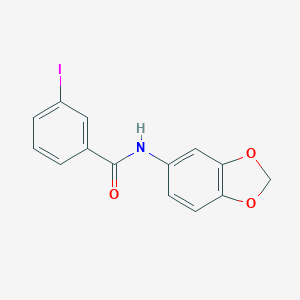
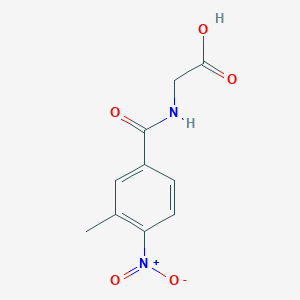

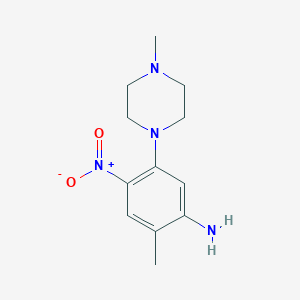
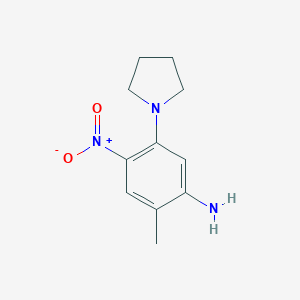

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
